

An In-depth Technical Guide to the Synthesis of 4-Iodo-m-terphenyl

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Compound of Interest

Compound Name: 4-Iodo-m-terphenyl

CAS No.: 34177-25-8

Cat. No.: B1626057

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic route to **4-Iodo-m-terphenyl**, a valuable building block in medicinal chemistry and materials science. The m-terphenyl scaffold offers a unique three-dimensional structure that is of significant interest in the design of novel therapeutics and functional materials. The introduction of an iodine atom at the 4-position of the central phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide details a three-step synthetic sequence commencing with the construction of the m-terphenyl core via a double Suzuki-Miyaura coupling, followed by the reduction of a nitro group to a primary amine, and culminating in a Sandmeyer reaction to install the iodo substituent. Each step is presented with detailed experimental protocols, mechanistic insights, and key considerations for reaction optimization and product purification.

Introduction: The Significance of 4-Iodo-m-terphenyl

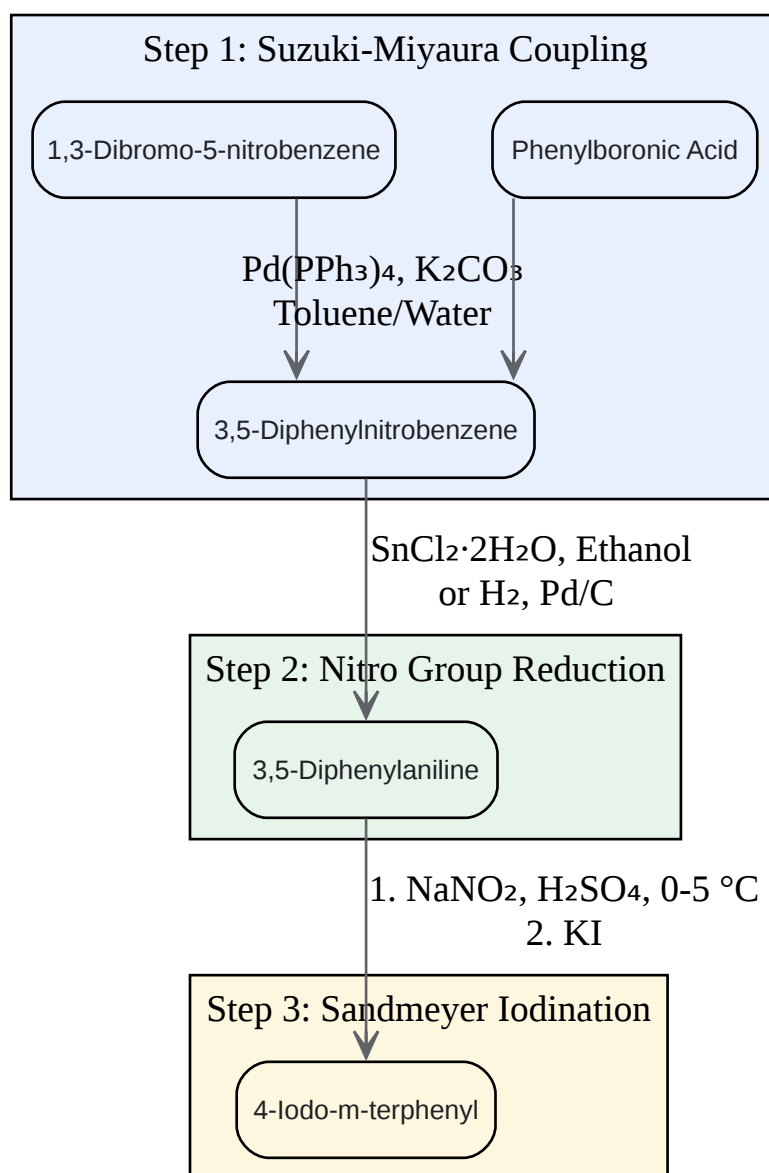
The m-terphenyl framework, characterized by a central benzene ring substituted with two phenyl groups at the 1 and 3 positions, provides a rigid and sterically demanding scaffold. This unique topology has been exploited in various fields, from the development of bulky ligands for organometallic chemistry to the design of molecular architectures with specific photophysical properties. In drug discovery, the m-terphenyl moiety can be utilized to probe and occupy complex binding pockets in biological targets.

The functionalization of the m-terphenyl core is crucial for its application as a versatile building block. The presence of an iodo group, as in **4-iodo-m-terphenyl**, is particularly advantageous. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in drug development and the fine-tuning of material properties.

This guide presents a logical and efficient synthetic strategy for the preparation of **4-iodo-m-terphenyl**, designed to be accessible to researchers with a solid background in organic synthesis.

Overall Synthetic Strategy

The synthesis of **4-iodo-m-terphenyl** is proposed to proceed via a three-step sequence, as illustrated in the workflow below. This strategy was designed for its reliability, scalability, and the use of well-established and understood chemical transformations.



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